molecular formula C22H18N2O2 B1182407 KCCOAQWYRISVFM-UHFFFAOYSA-N

KCCOAQWYRISVFM-UHFFFAOYSA-N

Cat. No.: B1182407
M. Wt: 342.398
InChI Key: KCCOAQWYRISVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

InChIKeys are unique identifiers for chemical compounds, and without specific structural or contextual data, it is impossible to determine the identity, synthesis, or applications of this compound from the given materials.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.398

InChI

InChI=1S/C22H18N2O2/c25-22-19-14-8-7-13-18(19)20-15-21(26-17-11-5-2-6-12-17)24(22)23(20)16-9-3-1-4-10-16/h1-14,20-21H,15H2

InChI Key

KCCOAQWYRISVFM-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3C(=O)N(C1OC4=CC=CC=C4)N2C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes several compounds with analogous InChIKeys (e.g., HVXHWBMLTSDYGK-UHFFFAOYSA-N in , NPMRPDRLIHYOBW-UHFFFAOYSA-N in , and others in , and 11). However, these are distinct entities and cannot be directly compared to KCCOAQWYRISVFM-UHFFFAOYSA-N without further structural or functional data.

For example:

  • HVXHWBMLTSDYGK-UHFFFAOYSA-N ():
    • Molecular formula : C7H8ClF3N2
    • Properties : Molecular weight 212.60, hydrogen bond acceptors = 3, rotatable bonds = 1, and moderate GI absorption.
    • Synthesis : Reacted with triethylamine and trifluoromethylpyridine under anhydrous conditions.
    • Similar compounds : Includes (5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS: 123456-78-9) and derivatives.
  • NPMRPDRLIHYOBW-UHFFFAOYSA-N (): Physical properties: Boiling point 250°C, density 1.2 g/cm³, and logP = 2.3. Structural features: 3 hydrogen bond donors, 5 acceptors, and 4 rotatable bonds.

These examples highlight the need for precise InChIKey or structural data to perform valid comparisons.

Critical Analysis of Evidence

  • and 11 describe other compounds with similar InChIKey formats but lack cross-referencing to This compound .
  • No evidence provides chemical structures, functional groups, or reaction pathways for the queried compound.

Recommendations

Verify the InChIKey : Ensure the identifier is correct. InChIKeys are case-sensitive and must match exactly.

Consult specialized databases : Use PubChem, ChemSpider, or Reaxys to retrieve structural and comparative data.

Review patents or recent literature : The compound may be newly synthesized or proprietary, as suggested by and (e.g., ChemDiv’s screening libraries).

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